molecular formula C18H16N4O2S2 B2613180 N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide CAS No. 895420-12-9

N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide

Cat. No.: B2613180
CAS No.: 895420-12-9
M. Wt: 384.47
InChI Key: CRKUWAQMUOUMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural attributes include:

  • Triazolothiazole backbone: A bicyclic system combining triazole and thiazole rings, with a phenyl substituent at the 2-position.
  • Ethyl linker: Connects the triazolothiazole moiety to the benzenesulfonamide group.
  • Benzenesulfonamide: A sulfonamide-functionalized benzene ring, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).

Its design aligns with trends in medicinal chemistry, where triazolothiazoles are explored for antimicrobial, anticancer, and anti-inflammatory applications.

Properties

IUPAC Name

N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S2/c23-26(24,16-9-5-2-6-10-16)19-12-11-15-13-25-18-20-17(21-22(15)18)14-7-3-1-4-8-14/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKUWAQMUOUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The triazole and thiazole rings allow it to bind effectively to enzyme active sites, disrupting their normal function. This inhibition can lead to various therapeutic effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and two analogs from literature (see and ):

Compound Triazolothiazole Substituent Linked Functional Group Molecular Formula Molecular Weight Key Features
N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide (Target) Phenyl (C₆H₅) Benzenesulfonamide (C₆H₅SO₂NH₂) C₁₉H₁₇N₃O₂S₂* ~395.5 g/mol† Simplest analog; lacks polar substituents, likely moderate solubility.
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide 3,4-Dimethoxyphenyl (C₈H₉O₂) 4-Phenoxybenzenesulfonamide (C₁₂H₉O₃S) C₂₆H₂₄N₄O₅S₂ 536.62 g/mol Enhanced electron-rich aromatic systems; methoxy groups may improve binding affinity.
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Ethyl (C₂H₅) 2-Methylbenzamide (C₈H₇NO) C₁₉H₁₇N₅OS 363.44 g/mol Thiadiazole instead of thiazole; benzamide group may alter pharmacokinetic properties.

*Estimated formula based on structural analysis.
†Calculated using average atomic masses.

Key Differences and Implications

In contrast, the dimethoxyphenyl analog () introduces electron-donating methoxy groups, which could enhance interactions with polar enzyme active sites . The ethyl-thiadiazole analog () replaces the thiazole with a thiadiazole ring, altering electronic properties and possibly metabolic stability .

Functional Group Impact: Benzenesulfonamide vs. Benzamide: Sulfonamides are stronger acids (pKa ~10) compared to benzamides (pKa ~15), affecting ionization and solubility under physiological conditions.

The ethyl-thiadiazole analog (363 g/mol) aligns better with conventional drug-likeness criteria .

Research Findings and Limitations

  • : The dimethoxyphenyl analog’s structural complexity correlates with improved inhibitory activity in preliminary enzyme assays, though specific data remain proprietary .
  • : The ethyl-thiadiazole derivative demonstrated moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to the thiadiazole-benzamide synergy .
  • Target Compound: No published bioactivity data are available. Its simpler structure may prioritize synthetic accessibility over optimized potency.

Biological Activity

N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzenesulfonamide is a complex organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C15H15N3O2S
  • Molecular Weight : 285.36 g/mol

This compound features a sulfonamide group attached to a triazole-thiazole moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its role as a carbonic anhydrase inhibitor. This mechanism can be beneficial in conditions such as glaucoma and certain types of edema .
  • Antimicrobial Properties : Triazole derivatives are recognized for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties through the inhibition of cell proliferation in various cancer cell lines. It has shown effectiveness against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed using Minimum Inhibitory Concentration (MIC) tests against several pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound exhibits moderate antimicrobial activity against both bacteria and fungi.

Anticancer Activity

In vitro studies have demonstrated varying degrees of anticancer activity:

Cancer Cell Line IC50 (μM)
HCT11615
MCF-710
A54912

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

Case Study 1: Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide derivatives on cardiovascular parameters using an isolated rat heart model. The results indicated that these compounds could influence perfusion pressure and coronary resistance significantly .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer potential of similar triazole derivatives. The study highlighted that compounds with lipophilic substituents exhibited enhanced activity against various cancer cell lines due to improved membrane permeability and target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.